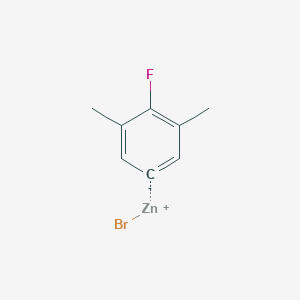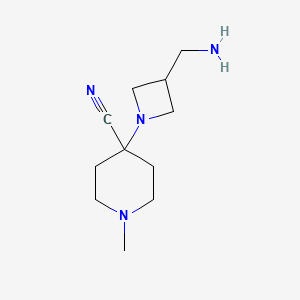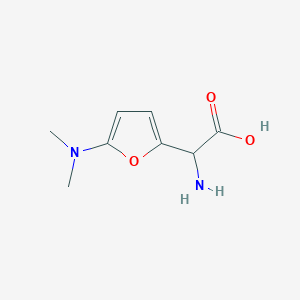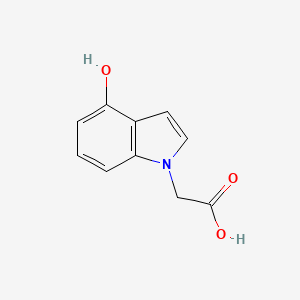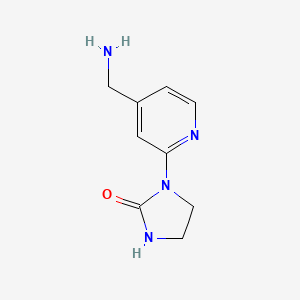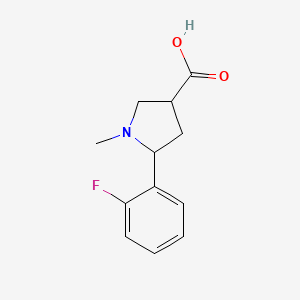
4-(3-Methyl-1H-imidazol-3-ium-1-yl)butane-1-sulfonate trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate is an ionic liquid known for its unique properties and applications in various fields. This compound is characterized by its molecular formula C9H15F3N2O6S2 and a molecular weight of 368.4 g/mol . It is widely used in synthetic chemistry due to its stability and ability to dissolve a wide range of substances.
Preparation Methods
The synthesis of 1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate typically involves the reaction of 1-methylimidazole with 1,4-butane sultone to form 1-sulfobutyl-3-methylimidazolium. This intermediate is then reacted with trifluoromethanesulfonic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions, including Diels-Alder reactions and Friedel-Crafts acylation.
Biology: The compound is employed in the extraction and purification of biomolecules due to its ability to dissolve both polar and non-polar substances.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: It is used in the production of ion-conductive polymeric membranes and as a dopant in the synthesis of polymer electrolytes.
Mechanism of Action
The mechanism of action of 1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions facilitate the dissolution and stabilization of different compounds, making it an effective solvent and catalyst . The pathways involved include the stabilization of transition states in chemical reactions and the enhancement of reaction rates through ionic interactions.
Comparison with Similar Compounds
1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate is unique due to its combination of a sulfonic acid group and a trifluoromethanesulfonate group. Similar compounds include:
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: This compound has similar applications but lacks the sulfonic acid group, making it less effective in certain reactions.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: This compound is also used in synthetic chemistry but has different solubility properties due to the shorter alkyl chain.
The presence of the sulfonic acid group in 1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate enhances its ability to participate in a wider range of chemical reactions and makes it more versatile compared to its analogs .
Properties
Molecular Formula |
C9H15F3N2O6S2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C8H14N2O3S.CHF3O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;2-1(3,4)8(5,6)7/h5-6,8H,2-4,7H2,1H3;(H,5,6,7) |
InChI Key |
IIKVGQCZBHDHGV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCCS(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14878941.png)
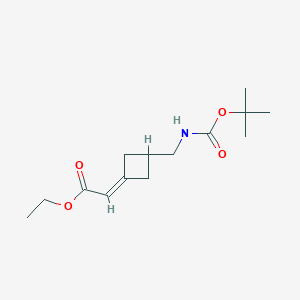

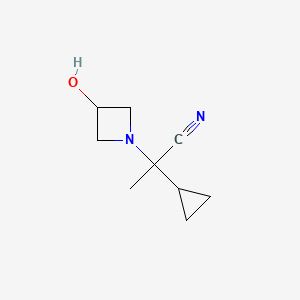

![8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One](/img/structure/B14878973.png)
